Ethyl 4-((4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
Ethyl 4-((4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H24N4O6S and its molecular weight is 472.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes . The specific targets and their roles would need further investigation.
Mode of Action
It’s known that similar compounds can inhibit or activate their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects . The exact pathways affected by this compound would need further investigation.
Result of Action
Similar compounds have been known to have various biological activities . The specific effects of this compound would need further investigation.
Action Environment
Factors such as temperature, ph, and presence of other molecules can potentially influence the action of similar compounds
Properties
IUPAC Name |
ethyl 4-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-2-32-22(29)24-11-13-25(14-12-24)33(30,31)17-9-7-16(8-10-17)21(28)26-15-20(27)23-18-5-3-4-6-19(18)26/h3-10H,2,11-15H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNFHCTYWMFWMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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